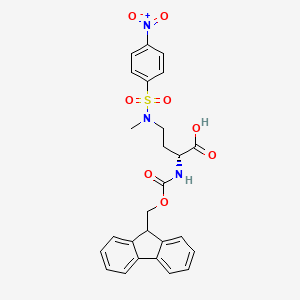
Fmoc-D-Dab(Me,Ns)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Dab(Me,Ns)-OH is a derivative of the amino acid 2,4-diaminobutyric acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound is used in peptide synthesis, particularly in the preparation of peptides with specific side-chain modifications. The presence of the Fmoc group allows for selective deprotection during solid-phase peptide synthesis, making it a valuable tool in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Dab(Me,Ns)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The methylation of the amino group can be achieved using methyl iodide or dimethyl sulfate under basic conditions. The nosyl (Ns) group is introduced using nosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production and purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Dab(Me,Ns)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).
Substitution Reactions: The Ns group can be removed using thiol reagents such as mercaptoethanol or dithiothreitol.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF
Substitution: Mercaptoethanol or dithiothreitol
Coupling: HATU or DIC in the presence of a base like DIPEA
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Amino Acid: Removal of the Ns group yields the free amino group.
Aplicaciones Científicas De Investigación
Fmoc-D-Dab(Me,Ns)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and biomolecules.
Mecanismo De Acción
The mechanism of action of Fmoc-D-Dab(Me,Ns)-OH involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, allowing for selective deprotection and coupling reactions The Ns group provides additional protection and can be selectively removed to reveal the free amino group for further reactions
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Dap(Me,Ns)-OH: Similar structure but with a different side-chain modification.
Fmoc-Orn(Me,Ns)-OH: Contains an ornithine backbone instead of 2,4-diaminobutyric acid.
Fmoc-Lys(Me,Ns)-OH: Contains a lysine backbone with similar side-chain modifications.
Uniqueness
Fmoc-D-Dab(Me,Ns)-OH is unique due to its specific side-chain modifications and the presence of both Fmoc and Ns protecting groups. These features allow for precise control over the synthesis and modification of peptides, making it a valuable tool in peptide chemistry.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O8S/c1-28(38(35,36)18-12-10-17(11-13-18)29(33)34)15-14-24(25(30)31)27-26(32)37-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,32)(H,30,31)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVVHKUVEZHAID-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
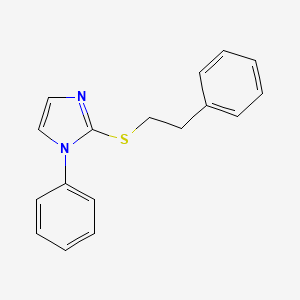
![4-Fluoro-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2568579.png)
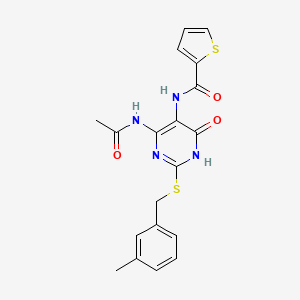
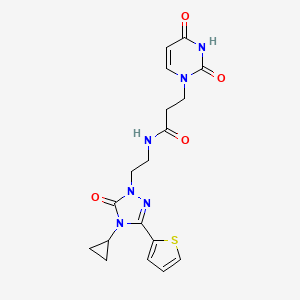
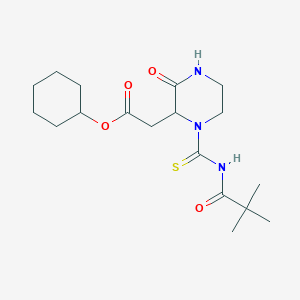
![N-(4-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2568584.png)
![2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2568585.png)
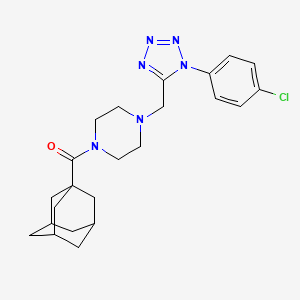
![ethyl 3-{[(2,5-dimethoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate](/img/structure/B2568589.png)
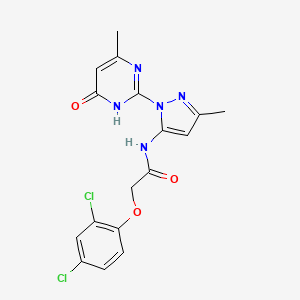
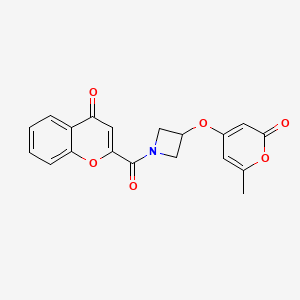
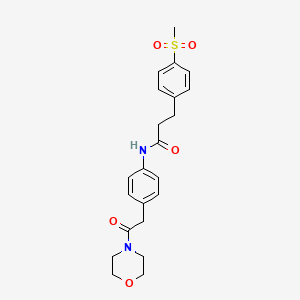
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2568599.png)
![methyl (1R,3R,5S,8R)-8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B2568600.png)
